molecular formula C6H6N2O3 B185662 2-Hydroxy-6-methyl-3-nitropyridine CAS No. 39745-39-6

2-Hydroxy-6-methyl-3-nitropyridine

Cat. No.: B185662
CAS No.: 39745-39-6
M. Wt: 154.12 g/mol
InChI Key: YVYDGIGILRUPED-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-3-nitropyridine is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position, a methyl group at the sixth position, and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-3-nitropyridine typically involves the nitration of 2-hydroxy-6-methylpyridine. The process can be carried out by dissolving 2-hydroxy-6-methylpyridine in a suitable solvent, such as acetic acid, and then adding a nitrating agent, such as nitric acid, under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Hydroxy-6-methyl-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-Hydroxy-6-carboxy-3-nitropyridine.

Scientific Research Applications

2-Hydroxy-6-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-methyl-3-nitropyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl, methyl, and nitro groups, making it a valuable compound for various research applications .

Biological Activity

2-Hydroxy-6-methyl-3-nitropyridine (HMNP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological properties of HMNP, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N2O3, with a molecular weight of approximately 170.125 g/mol. The compound features a pyridine ring substituted at the 2-position with a hydroxyl group, at the 6-position with a methyl group, and at the 3-position with a nitro group. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that HMNP exhibits broad-spectrum antimicrobial activity. A study assessing its efficacy against various bacterial strains found notable inhibition zones:

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
Escherichia coli32.6400
Penicillium glabrum35.3400
Staphylococcus aureus30.0400

These results suggest that HMNP could be developed as a potential antimicrobial agent, particularly against Gram-negative bacteria like E. coli and fungi such as Penicillium glabrum .

Anti-inflammatory Properties

The anti-inflammatory potential of HMNP has been investigated through various in vitro assays. The compound has shown effectiveness in inhibiting pro-inflammatory cytokines, which are crucial in the inflammatory response. For example:

  • Cytokine Inhibition : HMNP reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the selective cytotoxicity of HMNP against cancer cell lines while sparing normal cells. The following table summarizes findings from cytotoxicity assays:

Cell Line IC50 (μg/mL) Viability at 125 μg/mL
Caco-2 (Colon Cancer)50.050%
WI38 (Normal Lung Cells)>125~100%

These results demonstrate that HMNP can selectively target cancer cells, making it a candidate for further development as an anticancer drug .

The biological activity of HMNP can be attributed to several mechanisms:

  • Interaction with Enzymes : HMNP has been shown to inhibit key enzymes involved in bacterial metabolism, potentially disrupting their growth and replication.
  • Binding Affinity : Molecular docking studies reveal that HMNP can effectively bind to proteins involved in inflammatory responses and cancer cell proliferation, influencing their activity .

Case Studies

Several case studies have explored the therapeutic potential of HMNP:

  • In one study, HMNP was administered to mice models with induced inflammation, resulting in a significant reduction in inflammatory markers compared to control groups.
  • Another study focused on its anticancer effects in xenograft models, where treatment with HMNP led to tumor size reduction without significant side effects observed in normal tissues .

Properties

IUPAC Name

6-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-3-5(8(10)11)6(9)7-4/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYDGIGILRUPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337478
Record name 2-Hydroxy-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39745-39-6
Record name 2-Hydroxy-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methyl-3-nitropyridine
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Synthesis routes and methods

Procedure details

A solution of 24 g. of 2-amino-6-methyl-3-nitropyridine in 25 ml. of concentrated sulfuric acid and 380 ml. of water was cooled to 0° C. and treated with 11 g. of sodium nitrite in 25 ml. of water. The temperature spontaneously rose to 45° C. After cooling, the precipitate of 6-methyl-3-nitro-2-pyridone was collected (m.p. 222°-223° C.) and used directly in the next step.
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